![molecular formula C13H18N2O4 B2583933 4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine CAS No. 2055119-27-0](/img/structure/B2583933.png)
4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine” is a chemical compound with the CAS Number: 2055119-27-0 . It has a molecular weight of 266.3 . The IUPAC name for this compound is 4-(2-(2-methyl-4-nitrophenoxy)ethyl)morpholine .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O4 . The InChI Code is 1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3 .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including derivatives similar to "4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine," have been studied for their atmospheric occurrence and impact. These compounds can arise from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, leading to nitrophenol compounds, can occur through gas-phase reactions with OH+NO2 during the day or NO3+NO2 at night. Such processes are essential for understanding the environmental fate and transformation of nitrophenols, including potential analogs of "this compound" (Harrison et al., 2005).
Sorption and Environmental Remediation
The sorption behavior of phenoxy herbicides, which share a structural similarity with "this compound," on soil, organic matter, and minerals has been extensively reviewed. Understanding the sorption mechanisms and kinetics is crucial for environmental remediation and pollution control strategies, particularly for compounds with potential environmental and health impacts (Werner et al., 2012).
Analytical Chemistry and Antioxidant Activity Assessment
In analytical chemistry, various methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are used to identify and quantify nitrophenols and their derivatives. These analytical techniques are critical for monitoring environmental pollutants and assessing their impacts. Additionally, the antioxidant activity of compounds, including phenolic derivatives, is of significant interest due to their potential health benefits and roles in preventing oxidative stress-related diseases. Various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), are employed to evaluate the antioxidant capacity of these compounds (Munteanu & Apetrei, 2021).
Pharmacological Research
Research into morpholine derivatives, including "this compound," has shown a broad spectrum of pharmacological activities. These activities include potential anxiolytic and antidepressant effects, highlighting the relevance of such compounds in developing new therapeutic agents (Asif & Imran, 2019).
Environmental and Health Concerns
The environmental fate, effects, and potential health concerns associated with endocrine disruptors, including compounds structurally related to "this compound," have been extensively reviewed. These studies underscore the importance of understanding the environmental persistence, bioaccumulation potential, and ecotoxicological impacts of such chemicals (Ying et al., 2002).
Eigenschaften
IUPAC Name |
4-[2-(2-methyl-4-nitrophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-11-10-12(15(16)17)2-3-13(11)19-9-6-14-4-7-18-8-5-14/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPLGKCFHOBBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
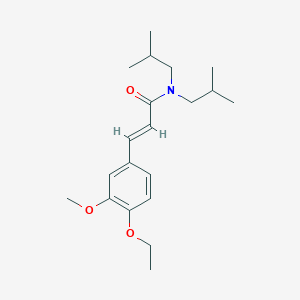
![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
![2-Chloro-N-[1-(2,2-difluoroethyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2583858.png)
![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)
![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2583862.png)
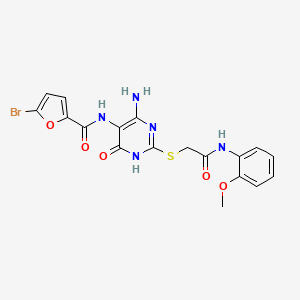
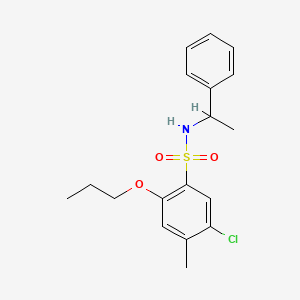
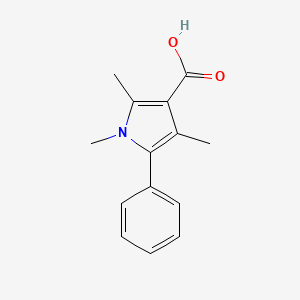
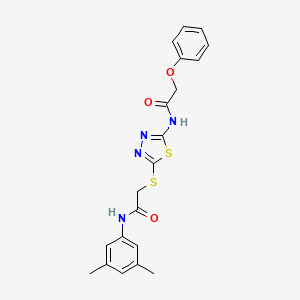
![N-(3,4-dimethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2583871.png)
![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)
